2-(Methylthio)phenylboronic acid
Overview
Description
2-(Methylthio)phenylboronic acid, also known as 2-(Methylthio)benzeneboronic acid or 2-Methylsulfanylphenylboronic acid, is an organoboron compound with the molecular formula CH₃SC₆H₄B(OH)₂. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a methylthio group. It is commonly used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)phenylboronic acid typically involves the borylation of 2-(Methylthio)phenyl halides. One common method is the reaction of 2-(Methylthio)phenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Formed from the oxidation of the methylthio group.
Scientific Research Applications
2-(Methylthio)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reactant in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing compounds for biological studies.
Medicine: Investigated for potential use in drug development due to its ability to form stable complexes with biomolecules.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-(Methylthio)phenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or styrene product. The methylthio group can also participate in oxidation reactions, where it is converted to a sulfoxide or sulfone through the transfer of oxygen atoms from an oxidizing agent .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the methylthio group and is used in similar cross-coupling reactions.
3-Thienylboronic Acid: Contains a thiophene ring instead of a phenyl ring.
2-Chlorophenylboronic Acid: Contains a chlorine substituent instead of a methylthio group.
Uniqueness: 2-(Methylthio)phenylboronic acid is unique due to the presence of the methylthio group, which can undergo additional chemical transformations such as oxidation. This provides additional versatility in synthetic applications compared to other boronic acids .
Properties
IUPAC Name |
(2-methylsulfanylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBWTYBCNFKURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1SC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378542 | |
Record name | 2-(Methylthio)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-42-6 | |
Record name | 2-Methylsulfanylphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168618-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylthio)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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